molecular formula C9H5BrF3N B8377956 3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

Cat. No. B8377956
M. Wt: 264.04 g/mol
InChI Key: DSPHJPRAYWVRPX-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

To a solution of potassium tert-butoxide (1.33 g) in NMP (30 mL) was added a solution of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline (1.56 g) in NMP (5 mL) at 0° C., and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous ammonium chloride solution, water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (1.08 g).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[C:9]([C:19]#[CH:20])=[C:10]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[NH2:11]>CN1C(=O)CCC1.C(OCC)(=O)C>[Br:7][C:8]1[CH:14]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:12]=[C:10]2[C:9]=1[CH:19]=[CH:20][NH:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.56 g
Type
reactant
Smiles
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C
Name
Quantity
30 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.